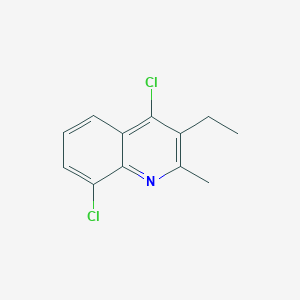
4,8-Dichloro-3-ethyl-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dichloro-3-ethyl-2-methylquinoline is a quinoline derivative with the molecular formula C12H11Cl2N. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of chlorine, ethyl, and methyl groups in this compound makes it a compound of interest for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-3-ethyl-2-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and an amine . Another method includes the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are typically performed at low temperatures to ensure good functional group tolerance and high yields.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement . The process may include the use of heterogeneous cobalt oxide catalysts for aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dichloro-3-ethyl-2-methylquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Titanium dioxide catalysts and oxygen as green oxidants.
Reduction: Hantzsch esters and visible-light-mediated metallaphotoredox catalysis.
Substitution: Boron reagents and palladium catalysts for Suzuki–Miyaura coupling.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Quinolines.
Substitution: Various substituted quinolines.
Wissenschaftliche Forschungsanwendungen
4,8-Dichloro-3-ethyl-2-methylquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,8-Dichloro-3-ethyl-2-methylquinoline involves its interaction with molecular targets and pathways. Quinolines are known to act as enzyme inhibitors by binding to critical enzyme cofactors . The compound’s chlorine and ethyl groups may enhance its binding affinity and specificity for certain enzymes, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Dichloro-8-methylquinoline-3-carboxylate
- 4-Amino-5,8-dichloro-2-methylquinoline
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
Uniqueness
4,8-Dichloro-3-ethyl-2-methylquinoline is unique due to its specific substitution pattern, which includes both chlorine and ethyl groups at distinct positions on the quinoline ring. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H11Cl2N |
|---|---|
Molekulargewicht |
240.12 g/mol |
IUPAC-Name |
4,8-dichloro-3-ethyl-2-methylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-3-8-7(2)15-12-9(11(8)14)5-4-6-10(12)13/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
DWMPQXINJJRHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C2C(=C1Cl)C=CC=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)
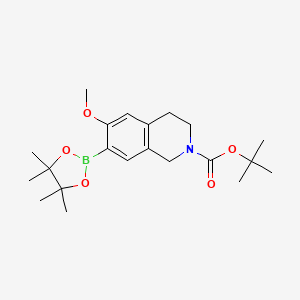
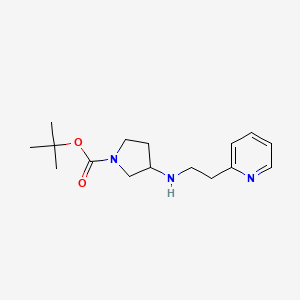
![N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14906076.png)
![5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)
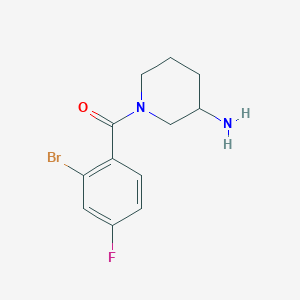
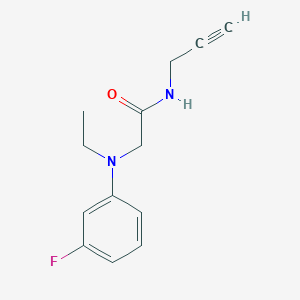
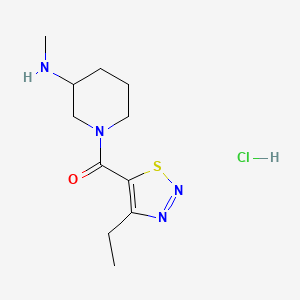

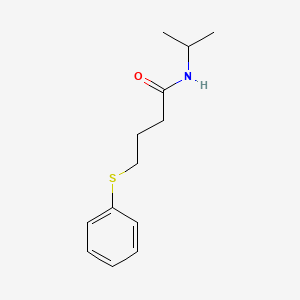
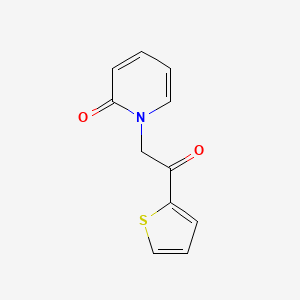
![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)


